molecular formula C13H19N3.HCl B1662955 Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride CAS No. 4749-61-5

Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride

Cat. No. B1662955
CAS RN: 4749-61-5
M. Wt: 253.77 g/mol
InChI Key: ZLRWFGBEDNTMEU-UHFFFAOYSA-N
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Description

Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride (DEDIM) is an organic compound that is used in a variety of scientific applications. It is a white crystalline solid with a molecular formula of C10H17ClN2. It is soluble in water, methanol, and ethanol, and is used as a reagent in organic synthesis. DEDIM has been used in a range of scientific research applications, including in vivo and in vitro studies. It has been used to study the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics of various compounds.

Scientific Research Applications

  • Antihypertensive Applications : A derivative of the compound, 5-Fluoro-2-methyl-imidazolidinylidene-benzamine-hydrochloride, showed effectiveness as an antihypertensive agent in a study. Patients with moderate to severe hypertension exhibited significant blood pressure reduction. This highlights its potential use in hypertension management (Brunner et al., 1977).

  • Anti-inflammatory and Analgesic Actions : Newer substituted-imidazolidine derivatives were synthesized and showed notable anti-inflammatory and analgesic actions. These compounds also exhibited a superior gastrointestinal safety profile compared to standard drugs, indicating potential for therapeutic use in related conditions (Husain et al., 2013).

  • Chemical Synthesis and Structural Studies : The compound has been utilized in the synthesis of various chemically significant derivatives. For instance, studies have focused on the regioselective synthesis of substituted imidate derivatives, highlighting its utility in the development of novel chemical compounds (Yan et al., 2011).

  • Development of New Pharmaceuticals : The compound serves as an intermediate in the synthesis of important pharmaceuticals. For example, it's an intermediate in the synthesis of dasatinib, an anticancer drug, demonstrating its significance in drug development processes (Lei-ming, 2012).

  • Exploration in Organic Chemistry : Research into reactions and interactions involving this compound provides insight into organic chemistry mechanisms. Studies have investigated its reactions with various other chemical entities, contributing to the understanding of organic synthesis processes (Huang & Wamhoff, 1984).

  • Antimicrobial Activity : Certain derivatives of the compound have been synthesized and tested for antimicrobial activity. Some of these derivatives showed potential as antimicrobial agents against various bacteria and fungi, indicating their possible application in treating infections (Kapadiya et al., 2020).

  • Insecticide Research : The compound has been studied in the context of insecticides. For example, research on [3H]Imidacloprid, a derivative, provided insights into its mode of action in insect acetylcholine receptors, underlining its potential in pest control (Liu & Casida, 1993).

properties

IUPAC Name

N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.ClH/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13;/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRWFGBEDNTMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC2=NCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963858
Record name N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride

CAS RN

4749-61-5, 59465-42-8
Record name 1H-Imidazol-2-amine, N-(2,6-diethylphenyl)-4,5-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4749-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059465428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride
Reactant of Route 2
Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride
Reactant of Route 3
Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride
Reactant of Route 4
Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride
Reactant of Route 5
Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride
Reactant of Route 6
Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride

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